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Compound of Interest

Compound Name: Tetra(p-bromophenyl)porphyrin

Cat. No.: B1436476

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
Tetra(p-bromophenyl)porphyrin (TBrPP), a key synthetic porphyrin derivative. The document
details its characteristic absorption, emission, and vibrational spectroscopic features, supported
by established experimental protocols. This information is crucial for its application in various
research and development fields, including photodynamic therapy, catalysis, and materials
science.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of Tetra(p-bromophenyl)porphyrin is characterized by a
highly intense Soret band (or B band) in the near-ultraviolet region and several weaker Q-
bands in the visible region. These absorptions arise from 1t-11* electronic transitions within the
porphyrin macrocycle. The precise positions of these bands are sensitive to the solvent
environment.

Table 1: UV-Vis Absorption Data for Tetra(p-bromophenyl)porphyrin in Chloroform (CHCIs)
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Band Wavelength (Amax, nm)
Soret Band 420
Q-band IV 516
Q-band llI 553
Q-band Il 592
Q-band | 648

Fluorescence Spectroscopy

Tetra(p-bromophenyl)porphyrin is a fluorescent molecule, emitting light upon excitation at
appropriate wavelengths.[1] The fluorescence spectrum is typically characterized by two main
emission bands, corresponding to the Q(0,0) and Q(0,1) transitions.

Table 2: Fluorescence Properties of Tetra(p-bromophenyl)porphyrin

Parameter Value

Fluorescence Quantum Yield (®f) 0.15

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton nuclear magnetic resonance (*H NMR) spectroscopy provides detailed information
about the molecular structure of Tetra(p-bromophenyl)porphyrin. The highly symmetric
nature of the molecule results in a relatively simple spectrum with distinct signals for the inner
N-H protons, the B-pyrrolic protons, and the protons of the p-bromophenyl substituents.

Table 3: *H NMR Chemical Shift Data for Tetra(p-bromophenyl)porphyrin in CDCl3
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Proton Assignment Chemical Shift (6, ppm)
N-H (pyrrole) -2.85

B-pyrrolic 8.84

Aromatic (phenyl) 8.06 (d, J=8.1Hz)
Aromatic (phenyl) 7.90 (d, J=8.4 Hz)

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecular structure of Tetra(p-
bromophenyl)porphyrin. The spectrum displays characteristic absorption bands
corresponding to the stretching and bending vibrations of its functional groups.

Table 4: Key Infrared Absorption Peaks for Tetra(p-bromophenyl)porphyrin (KBr Pellet)
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Wavenumber (cm~?)

Vibrational Mode Assignment (Tentative)

3313 N-H stretch

1556 C=C aromatic stretch
1469 C=C aromatic stretch
1388 C-H bend

1345 Pyrrole ring vibration
1245 C-N stretch

1214 C-H in-plane bend
1179 C-H in-plane bend
1096 C-Br stretch

1066 Phenyl ring breathing
1009 Phenyl ring breathing
985 Pyrrole breathing

961 Pyrrole breathing

873 C-H out-of-plane bend
841 C-H out-of-plane bend
749 C-H out-of-plane bend
731 C-H out-of-plane bend
709 C-H out-of-plane bend
638 Macrocycle deformation
553 Macrocycle deformation
520 Macrocycle deformation
449 Macrocycle deformation
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Experimental Protocols
UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima of Tetra(p-bromophenyl)porphyrin.

Materials:

Tetra(p-bromophenyl)porphyrin

Chloroform (CHCIs), spectroscopic grade

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of TBrPP in chloroform of a known concentration (e.g., 1 mg/mL).

e From the stock solution, prepare a dilute solution in the micromolar range (e.g., 1-10 uM)
using chloroform.

 Fill a quartz cuvette with the dilute TBrPP solution.
¢ Use a matching cuvette filled with chloroform as the blank/reference.

e Record the absorption spectrum over a wavelength range of 350-800 nm.

Identify the wavelengths of maximum absorbance (Amax) for the Soret and Q-bands.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and quantum yield of Tetra(p-
bromophenyl)porphyrin.

Materials:

o Tetra(p-bromophenyl)porphyrin
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e Chloroform (CHCIs), spectroscopic grade
e Fluorescence cuvettes
e Fluorometer

Procedure:

Prepare a dilute solution of TBrPP in chloroform with an absorbance of approximately 0.1 at
the excitation wavelength in a 1 cm path length cuvette.

e Select an appropriate excitation wavelength, typically one of the Q-band absorption maxima
(e.g., 516 nm).

e Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 600-800
nm).

» To determine the fluorescence quantum yield, a standard with a known quantum vyield (e.g.,
tetraphenylporphyrin in toluene) is measured under identical experimental conditions. The
guantum yield of the sample is calculated relative to the standard.

'H NMR Spectroscopy

Objective: To obtain the proton NMR spectrum of Tetra(p-bromophenyl)porphyrin for
structural confirmation.

Materials:

Tetra(p-bromophenyl)porphyrin

Deuterated chloroform (CDClIs)

NMR tubes

NMR spectrometer
Procedure:

» Dissolve a few milligrams of TBrPP in approximately 0.5-0.7 mL of CDCls.
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Transfer the solution to an NMR tube.

Acquire the *H NMR spectrum according to the instrument's standard operating procedures.

Process the spectrum (Fourier transform, phase correction, and baseline correction) and
integrate the signals.

Reference the spectrum to the residual solvent peak of CDCls (d 7.26 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of Tetra(p-bromophenyl)porphyrin to identify its
characteristic vibrational modes.

Materials:

Tetra(p-bromophenyl)porphyrin

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure:

e Grind a small amount (1-2 mg) of TBrPP with approximately 100-200 mg of dry KBr in an
agate mortar and pestle until a fine, homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a transparent or
semi-transparent pellet.

e Place the KBr pellet in the sample holder of the FTIR spectrometer.
e Record the IR spectrum over the range of 4000-400 cm1.

« |dentify the wavenumbers of the characteristic absorption bands.
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Caption: Experimental workflow for the spectroscopic analysis of TBrPP.
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Caption: Relationship between TBrPP structure and its spectroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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